

Spectroscopic Profile of (-)-cis-Myrtanlyamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-cis-Myrtanlyamine

Cat. No.: B8811052

[Get Quote](#)

Introduction

(-)-cis-Myrtanlyamine is a chiral bicyclic primary amine that serves as a valuable building block in asymmetric synthesis and drug discovery. Its rigid conformational structure and stereochemical properties make it a subject of interest for detailed structural characterization. This technical guide provides a comprehensive overview of the spectroscopic data available for **(-)-cis-Myrtanlyamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visualizations are included to aid researchers and scientists in their understanding and application of this compound.

Spectroscopic Data

The spectroscopic data for **(-)-cis-Myrtanlyamine** has been compiled from various spectral databases. While direct numerical peak data is proprietary to these databases, the following tables summarize the expected regions of spectral activity and provide links to access the full data sets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Proton NMR data provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Proton Type	Expected Chemical Shift (ppm)	Data Source
NH ₂	Broad singlet, ~1.0-2.0	Spectral Database for Organic Compounds (SDBS)
CH-NH ₂	Multiplet, ~2.5-3.0	Spectral Database for Organic Compounds (SDBS)
Bicyclic Ring Protons	Multiplets, ~0.8-2.5	Spectral Database for Organic Compounds (SDBS)
C(CH ₃) ₂	Singlets, ~0.8-1.2	Spectral Database for Organic Compounds (SDBS)

¹³C NMR Data

Carbon NMR provides information on the different carbon environments within the molecule.

Carbon Type	Expected Chemical Shift (ppm)	Data Source
CH-NH ₂	~45-55	Spectral Database for Organic Compounds (SDBS)
Bicyclic Ring Carbons	~20-50	Spectral Database for Organic Compounds (SDBS)
C(CH ₃) ₂	~35-45	Spectral Database for Organic Compounds (SDBS)
C(CH ₃) ₂	~20-30	Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Data Source
N-H Stretch (amine)	3300 - 3500	Medium, Doublet	Spectral Database for Organic Compounds (SDBS)
C-H Stretch (alkane)	2850 - 2960	Strong	Spectral Database for Organic Compounds (SDBS)
N-H Bend (amine)	1590 - 1650	Medium	Spectral Database for Organic Compounds (SDBS)
C-N Stretch (amine)	1000 - 1250	Medium	Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Parameter	Value	Data Source
Molecular Weight	153.27 g/mol	PubChem[1]
Exact Mass	153.1517 g/mol	PubChem[1]
Major Fragments (m/z)	Data available in spectral databases	Spectral Database for Organic Compounds (SDBS)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general framework for obtaining the spectroscopic data for **(-)-cis-Myrtanamine**.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **(-)-cis-Myrtanamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

2. Data Acquisition (^1H NMR):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Parameters:
 - Number of scans: 16-64 (signal averaging to improve signal-to-noise).
 - Relaxation delay: 1-2 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: 0-12 ppm.

3. Data Acquisition (^{13}C NMR):

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters:

- Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation delay: 2-5 seconds.
- Spectral width: 0-220 ppm.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal (0 ppm).
- Integrate the signals in the ^1H NMR spectrum.

FTIR Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

- Place a single drop of neat **(-)-cis-Myrtanlyamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Acquire a background spectrum of the empty salt plates before running the sample.

3. Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (GC-MS)

1. Sample Preparation:

- Prepare a dilute solution of **(-)-cis-Myrtaniline** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

2. GC-MS System and Conditions:

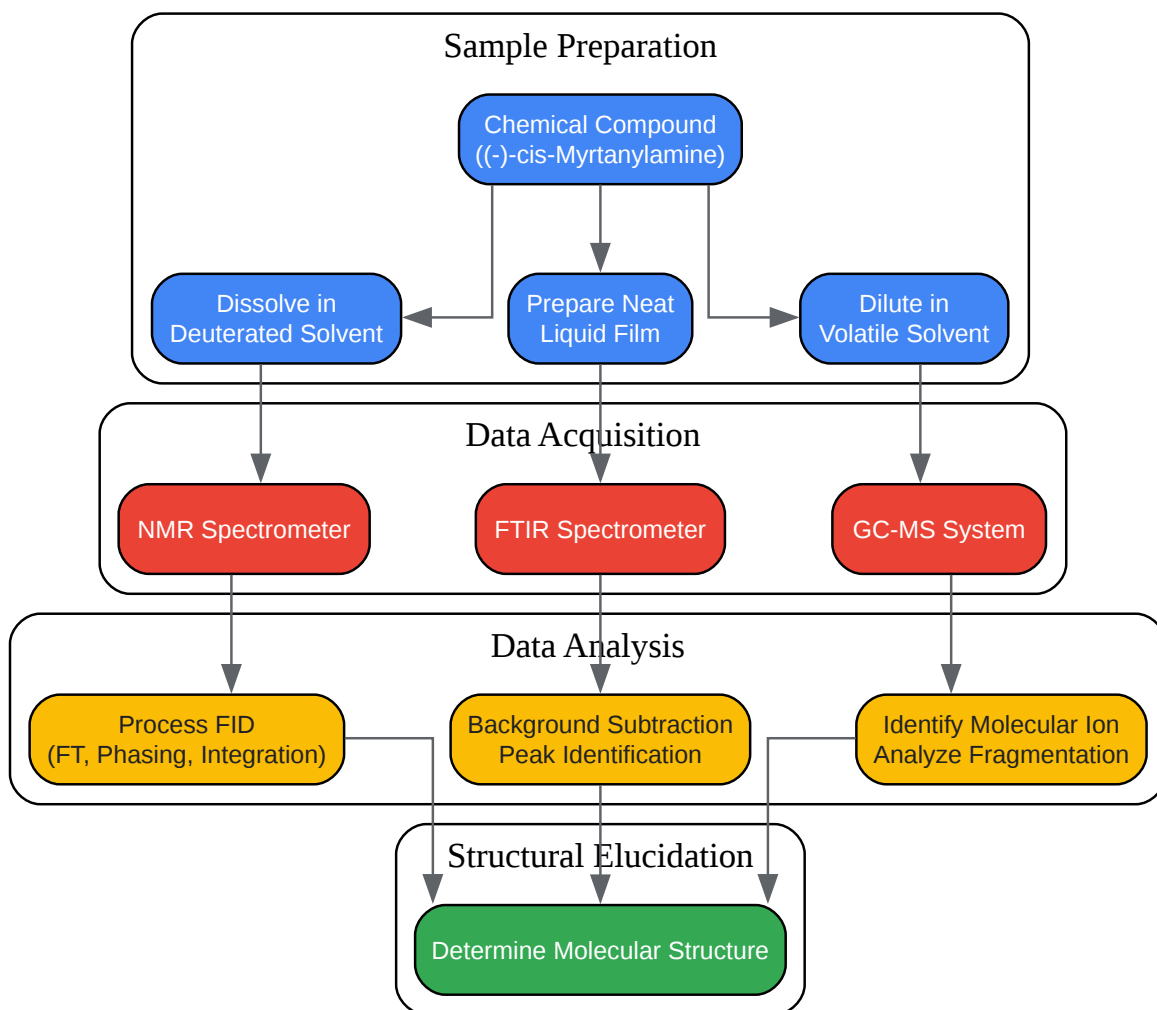
- Gas Chromatograph (GC):
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

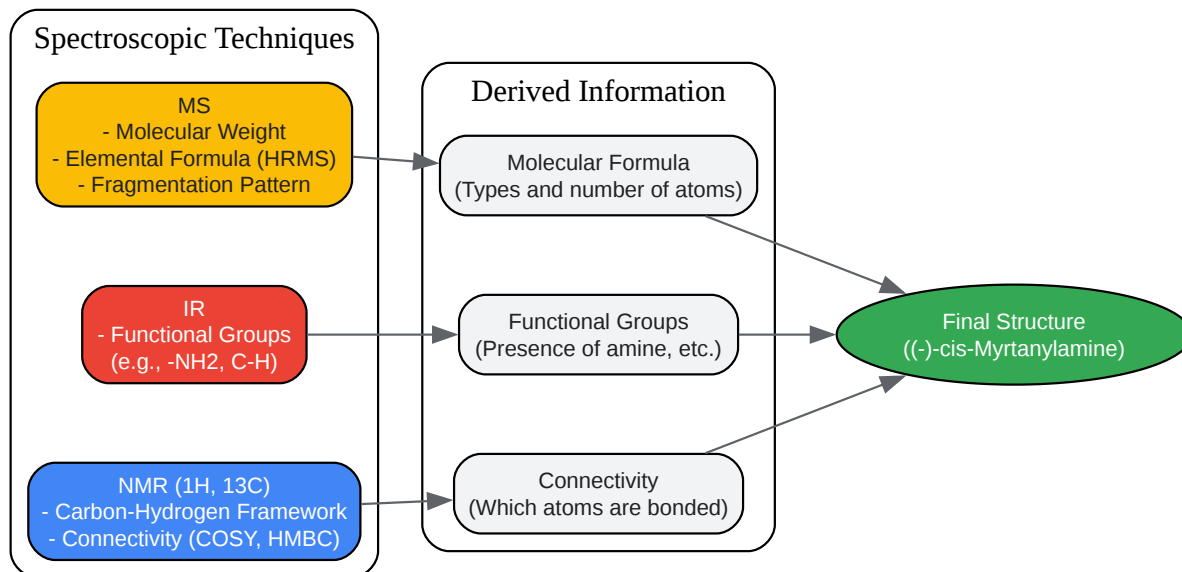
3. Data Analysis:

- Identify the molecular ion peak (M^+) corresponding to the molecular weight of **(-)-cis-Myrtanamine**.
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained mass spectrum with library spectra for confirmation.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques in elucidating a chemical structure.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myrtanlyamine, cis-(-) | C₁₀H₁₉N | CID 11194443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (-)-cis-Myrtanlyamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811052#spectroscopic-data-nmr-ir-ms-of-cis-myrtanlyamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com